Cas no 887585-13-9 (6-Chloro-2,3-difluorophenylacetic Acid)

6-Chloro-2,3-difluorophenylacetic Acid is a fluorinated phenylacetic acid derivative with significant utility in pharmaceutical and agrochemical synthesis. Its distinctive chloro and difluoro substitutions enhance its reactivity, making it a valuable intermediate for constructing complex molecules. The compound’s structural features contribute to improved metabolic stability and binding affinity in target applications. It is commonly employed in the development of active pharmaceutical ingredients (APIs) and specialty chemicals, where precise functionalization is critical. High purity and consistent quality ensure reliable performance in synthetic workflows. The acid group allows for further derivatization, facilitating its use in coupling reactions and scaffold modifications. Proper handling and storage are recommended to maintain stability.
6-Chloro-2,3-difluorophenylacetic Acid structure
887585-13-9 structure
Product Name:6-Chloro-2,3-difluorophenylacetic Acid
CAS No:887585-13-9
MF:C8H5ClF2O2
MW:206.5739
MDL:MFCD07368098
CID:4663993
PubChem ID:29922021
Update Time:2025-05-19

6-Chloro-2,3-difluorophenylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-CHLORO-2,3-DIFLUOROPHENYL)ACETIC ACID
    • 6-CHLORO-2,3-DIFLUOROPHENYLACETIC ACID
    • 6-Chloro-2,3-difluorophenylacetic Acid
    • MDL: MFCD07368098
    • Inchi: 1S/C8H5ClF2O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
    • InChI Key: RPTVDWIUTLULDO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1CC(=O)O)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 201
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.3

6-Chloro-2,3-difluorophenylacetic Acid Pricemore >>

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Additional information on 6-Chloro-2,3-difluorophenylacetic Acid

Recent Advances in the Application of 6-Chloro-2,3-difluorophenylacetic Acid (CAS: 887585-13-9) in Chemical Biology and Pharmaceutical Research

The compound 6-Chloro-2,3-difluorophenylacetic Acid (CAS: 887585-13-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its role in drug discovery, medicinal chemistry, and related areas.

Recent studies have highlighted the importance of 6-Chloro-2,3-difluorophenylacetic Acid in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its unique structural features, including the chloro and difluoro substitutions on the phenyl ring, contribute to enhanced binding affinity and metabolic stability in target molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in optimizing the pharmacokinetic properties of COX-2 inhibitors, leading to improved therapeutic profiles.

In the realm of agrochemical research, 6-Chloro-2,3-difluorophenylacetic Acid has shown promise as a building block for the synthesis of next-generation herbicides. Researchers at Bayer AG reported its incorporation into a new class of auxin-mimicking herbicides, exhibiting superior selectivity and reduced environmental persistence compared to traditional compounds. The compound's stability under various pH conditions makes it particularly valuable for formulation development.

From a synthetic chemistry perspective, recent methodological advances have enabled more efficient production routes for 6-Chloro-2,3-difluorophenylacetic Acid. A 2024 Nature Communications paper described a novel palladium-catalyzed carboxylation protocol that significantly improves yield and reduces byproduct formation. This development addresses previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.

Ongoing research continues to explore the potential of 6-Chloro-2,3-difluorophenylacetic Acid in targeted drug delivery systems. Its carboxylic acid functionality allows for facile conjugation with various drug carriers, and preliminary studies suggest its utility in creating pH-responsive prodrugs for cancer therapy. The compound's ability to modulate drug release kinetics while maintaining biological activity positions it as a valuable tool in personalized medicine approaches.

As the pharmaceutical industry increasingly focuses on fluorine-containing compounds for their beneficial properties, 6-Chloro-2,3-difluorophenylacetic Acid stands out as a particularly versatile scaffold. Future research directions likely include expanded structure-activity relationship studies and exploration of its applications in radiopharmaceuticals and PET tracer development. The compound's unique combination of chemical properties ensures its continued relevance in cutting-edge drug discovery programs.

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